1,1,1-Trifluorohex-5-en-3-amine hydrochloride
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Overview
Description
1,1,1-Trifluorohex-5-en-3-amine hydrochloride is a chemical compound with the molecular formula C6H11ClF3N and a molecular weight of 189.61 g/mol . This compound is characterized by the presence of trifluoromethyl and amine functional groups, making it a valuable intermediate in various chemical syntheses and industrial applications .
Preparation Methods
The synthesis of 1,1,1-trifluorohex-5-en-3-amine hydrochloride typically involves the reaction of hex-5-en-3-amine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile (CH3CN). The reaction is carried out at room temperature, followed by the addition of hydrochloric acid (HCl) to form the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1,1,1-Trifluorohex-5-en-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines .
Scientific Research Applications
1,1,1-Trifluorohex-5-en-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its unique trifluoromethyl group.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 1,1,1-trifluorohex-5-en-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity .
Comparison with Similar Compounds
1,1,1-Trifluorohex-5-en-3-amine hydrochloride can be compared with other similar compounds, such as:
1,1,1-Trifluoropropan-2-amine hydrochloride: This compound has a shorter carbon chain but shares similar trifluoromethyl and amine functionalities.
1,1,1-Trifluorobutan-2-amine hydrochloride: With a slightly longer carbon chain, this compound also exhibits similar chemical properties.
1,1,1-Trifluoropentan-2-amine hydrochloride: This compound has an intermediate carbon chain length and similar functional groups.
The uniqueness of this compound lies in its specific carbon chain length and the position of the trifluoromethyl group, which can influence its reactivity and applications in various fields .
Properties
IUPAC Name |
1,1,1-trifluorohex-5-en-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c1-2-3-5(10)4-6(7,8)9;/h2,5H,1,3-4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMPMSABSGTIJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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